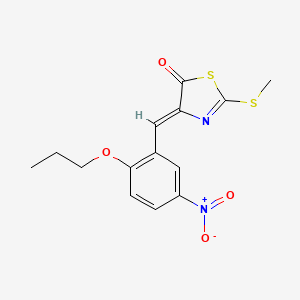![molecular formula C14H18N2O B5175432 1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
1-[4-(3-methylphenoxy)butyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-methylphenoxy)butyl]-1H-imidazole, also known as VUF-8430, is a compound that belongs to the class of imidazole derivatives. It has been the subject of much scientific research due to its potential applications in various fields, such as pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-methylphenoxy)butyl]-1H-imidazole has been studied for its potential applications in various scientific fields. In pharmacology, it has been shown to have antihypertensive and vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. In biochemistry, it has been used as a tool to study the role of imidazole receptors in various physiological processes. In physiology, it has been studied for its effects on smooth muscle contraction and relaxation.
Wirkmechanismus
1-[4-(3-methylphenoxy)butyl]-1H-imidazole acts as a selective antagonist of imidazole receptors, specifically the I1 subtype. Imidazole receptors are G protein-coupled receptors that are involved in various physiological processes, such as blood pressure regulation, insulin secretion, and smooth muscle contraction. By blocking the I1 subtype, 1-[4-(3-methylphenoxy)butyl]-1H-imidazole inhibits the effects of imidazole on these processes, leading to its antihypertensive and vasodilatory effects.
Biochemical and Physiological Effects:
1-[4-(3-methylphenoxy)butyl]-1H-imidazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the binding of imidazole to the I1 subtype receptor, leading to decreased intracellular calcium levels and smooth muscle relaxation. In vivo studies have shown that it reduces blood pressure and increases blood flow in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(3-methylphenoxy)butyl]-1H-imidazole in lab experiments is its selectivity for the I1 subtype receptor, which allows for specific targeting of this receptor in various physiological processes. However, one limitation is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3-methylphenoxy)butyl]-1H-imidazole. One direction is the development of more selective and potent imidazole receptor antagonists for the treatment of hypertension and other cardiovascular diseases. Another direction is the investigation of the role of imidazole receptors in other physiological processes, such as insulin secretion and inflammation. Additionally, the potential use of 1-[4-(3-methylphenoxy)butyl]-1H-imidazole as a tool for studying the role of imidazole receptors in various diseases and conditions should be explored.
Synthesemethoden
The synthesis of 1-[4-(3-methylphenoxy)butyl]-1H-imidazole involves the reaction of 1-(4-bromobutyl)-1H-imidazole with 3-methylphenol in the presence of a base, such as potassium carbonate. The product is then purified through column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13-5-4-6-14(11-13)17-10-3-2-8-16-9-7-15-12-16/h4-7,9,11-12H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKOPAHXIDVWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(2-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5175359.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B5175376.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5175377.png)

![4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![3-[(3-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5175421.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)


![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)